![molecular formula C11H5F3N2S B14227642 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile CAS No. 827322-78-1](/img/structure/B14227642.png)
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and a pyridine ring substituted with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile typically involves the formation of the thiophene ring followed by the introduction of the trifluoromethyl group and the pyridine ring. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[5-(Trifluoromethyl)thiophen-3-yl]-1,2,3,4-tetrahydropyridazin-4-one
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is unique due to the combination of its trifluoromethyl-substituted thiophene ring and pyridine ring with a nitrile group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for various applications in research and industry .
Propriétés
Numéro CAS |
827322-78-1 |
|---|---|
Formule moléculaire |
C11H5F3N2S |
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
6-[5-(trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S/c12-11(13,14)10-3-8(6-17-10)9-2-1-7(4-15)5-16-9/h1-3,5-6H |
Clé InChI |
JFNGYQLHRJMBKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C#N)C2=CSC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



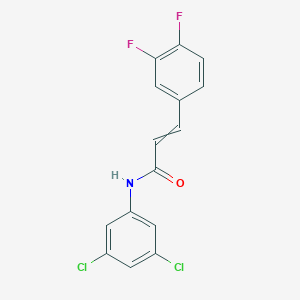
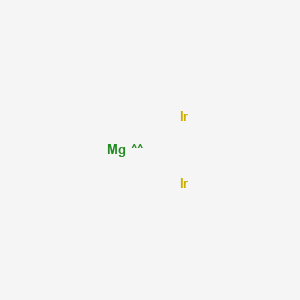
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
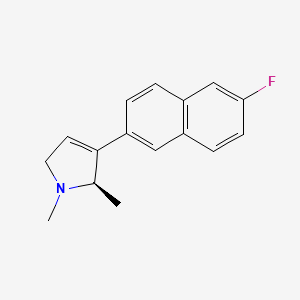
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
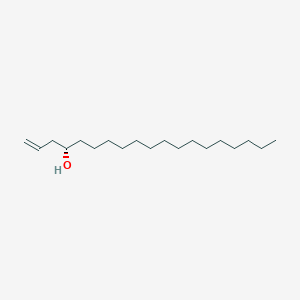

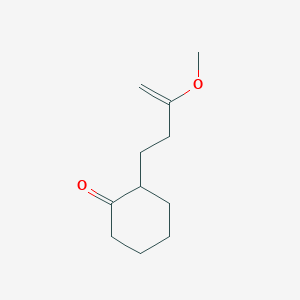
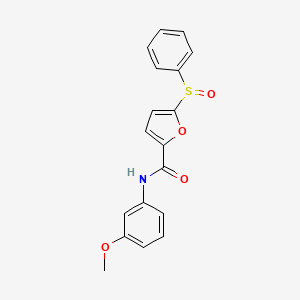
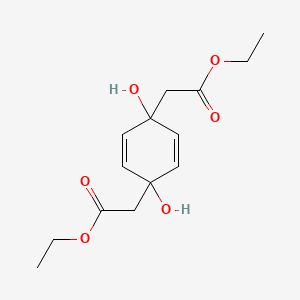
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)

